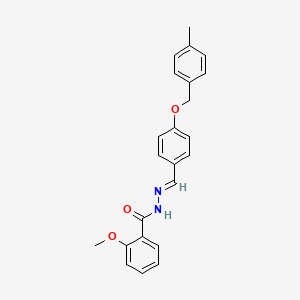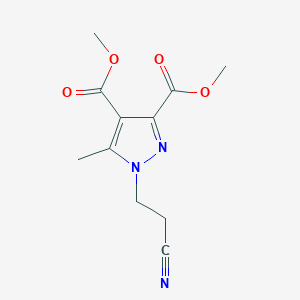
(2E)-3-(1H-indol-3-yl)-1-(naphthalen-1-yl)prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-(1H-INDOL-3-YL)-1-NAPHTHALEN-1-YL-PROPENONE is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(1H-INDOL-3-YL)-1-NAPHTHALEN-1-YL-PROPENONE typically involves a condensation reaction between indole-3-carbaldehyde and 1-naphthaldehyde in the presence of a base. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The base commonly used is potassium hydroxide or sodium hydroxide. The reaction mixture is stirred for several hours until the formation of the desired product is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, solvent, and catalyst concentration can further improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-3-(1H-INDOL-3-YL)-1-NAPHTHALEN-1-YL-PROPENONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the propenone bridge to a saturated ketone.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of saturated ketones.
Substitution: Formation of halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
(E)-3-(1H-INDOL-3-YL)-1-NAPHTHALEN-1-YL-PROPENONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical sensors.
Wirkmechanismus
The mechanism of action of (E)-3-(1H-INDOL-3-YL)-1-NAPHTHALEN-1-YL-PROPENONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with DNA, leading to changes in gene expression. The exact molecular targets and pathways depend on the specific biological context and the nature of the compound’s interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(E)-2-Cyano-3-(1H-Indol-3-yl)-N-phenylacrylamide: A compound with similar structural features but different functional groups.
2-[(E)-2-(1H-Indol-3-yl)vinyl]hetarenes: Compounds with an indole moiety and a vinyl group, similar to the propenone bridge in the target compound.
Uniqueness
(E)-3-(1H-INDOL-3-YL)-1-NAPHTHALEN-1-YL-PROPENONE is unique due to its combination of an indole moiety and a naphthalene ring, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C21H15NO |
|---|---|
Molekulargewicht |
297.3 g/mol |
IUPAC-Name |
(E)-3-(1H-indol-3-yl)-1-naphthalen-1-ylprop-2-en-1-one |
InChI |
InChI=1S/C21H15NO/c23-21(19-10-5-7-15-6-1-2-8-17(15)19)13-12-16-14-22-20-11-4-3-9-18(16)20/h1-14,22H/b13-12+ |
InChI-Schlüssel |
WFJBXBKHSXDGIH-OUKQBFOZSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)/C=C/C3=CNC4=CC=CC=C43 |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)C=CC3=CNC4=CC=CC=C43 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




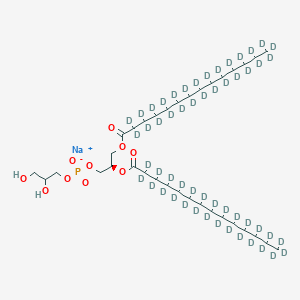
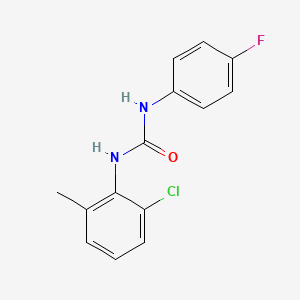




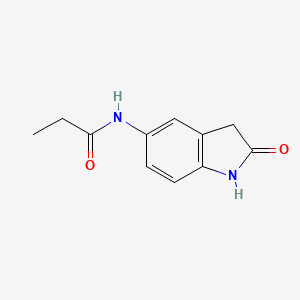
![(1S,6S)-7,8-Dimethyl-1-phenylbicyclo[4.2.0]octa-3,7-diene](/img/structure/B11940247.png)
